Welcome to the BenchChem Online Store!
molecular formula C4H5BN2O3 B8783701 (3-Oxo-2,3-dihydropyridazin-4-yl)boronic acid

(3-Oxo-2,3-dihydropyridazin-4-yl)boronic acid

Cat. No. B8783701
M. Wt: 139.91 g/mol
InChI Key: UDVVNXFQROURDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08487103B2

Procedure details

Step b—A microwave vial was charged with 75 (0.400 g, 3 mmol), bis-(pinacolato)diboron (0.934 g, 4 mmol), dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]-phosphine (X-Phos, 0.058 g, 0.12 mmol), Pd2(dba)3 (0.056 g, 0.061 mmol) and KOAc (0.902 g, 9 mmol) and the flask was evacuated and back-filled with Ar and sealed. Dioxane (6 mL) was added and the reaction heated at 110° C. overnight. The reaction mixture was cooled to RT and extracted with EtOAc (120 mL). The organic extract was washed sequentially with H2O (10 mL) and brine (10 mL), dried (Na2SO4), filtered and evaporated. The crude product was triturated with Et2O to afford 0.217 g of 78.
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.934 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
0.902 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:8])[NH:4][N:5]=[CH:6][CH:7]=1.[B:9]1(B2OC(C)(C)C(C)(C)O2)[O:13]C(C)(C)C(C)(C)[O:10]1.CC([O-])=O.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[O:8]=[C:3]1[C:2]([B:9]([OH:13])[OH:10])=[CH:7][CH:6]=[N:5][NH:4]1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC=1C(NN=CC1)=O
Name
Quantity
0.934 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
KOAc
Quantity
0.902 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
0.056 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.058 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was evacuated
ADDITION
Type
ADDITION
Details
back-filled with Ar
CUSTOM
Type
CUSTOM
Details
sealed
ADDITION
Type
ADDITION
Details
Dioxane (6 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (120 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed sequentially with H2O (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with Et2O

Outcomes

Product
Name
Type
product
Smiles
O=C1NN=CC=C1B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.217 g
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.